Cerium(III)2,4-pentanedionatexhydrate

Description

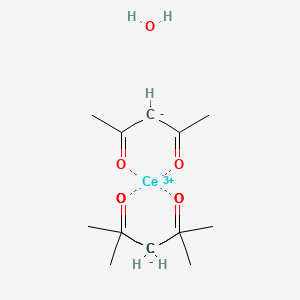

Cerium(III) 2,4-pentanedionate hydrate (CAS: 15653-01-7 or 206996-61-4, depending on the hydrate form) is an organometallic compound with the molecular formula Ce(C₅H₇O₂)₃·xH₂O (anhydrous molecular weight: 437.44 g/mol; hydrated forms vary). It is also known as cerium(III) acetylacetonate hydrate, reflecting its coordination to three 2,4-pentanedionate (acetylacetonate) ligands and water molecules .

Properties

Molecular Formula |

C15H23CeO7 |

|---|---|

Molecular Weight |

455.45 g/mol |

IUPAC Name |

cerium(3+);pentane-2,4-dione;hydrate |

InChI |

InChI=1S/3C5H7O2.Ce.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3; |

InChI Key |

YWWSRIIYXMJXPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Ce+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerium(III) 2,4-pentanedionate hydrate can be synthesized through the reaction of cerium(III) chloride with acetylacetone in the presence of a base, such as sodium hydroxide. The general reaction is as follows:

CeCl3+3C5H8O2+3NaOH→Ce(C5H7O2)3+3NaCl+3H2O

The reaction is typically carried out in an organic solvent like ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of cerium(III) 2,4-pentanedionate hydrate involves similar chemical reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cerium(III) 2,4-pentanedionate hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.

Reduction: It can be reduced back to cerium(III) from cerium(IV) states.

Substitution: The acetylacetonate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents like sodium borohydride or hydrazine are used.

Substitution: Ligand exchange reactions often involve other β-diketones or phosphine oxides.

Major Products

Oxidation: Cerium(IV) oxide or cerium(IV) acetylacetonate.

Reduction: Cerium(III) compounds.

Substitution: Various cerium complexes with different ligands.

Scientific Research Applications

Cerium(III) 2,4-pentanedionate hydrate is utilized in numerous scientific research fields:

Chemistry: As a catalyst in organic synthesis and polymerization reactions.

Biology: In studies involving cerium’s biological effects and potential therapeutic applications.

Medicine: Investigated for its antioxidant properties and potential use in treating oxidative stress-related conditions.

Industry: Used in the production of advanced materials, including ceramics and phosphors for lighting and display technologies .

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with various ligands and participate in redox reactions. Cerium(III) can easily transition to cerium(IV), making it a versatile agent in catalytic and oxidative processes. The molecular targets and pathways involved often include interactions with organic molecules and biological macromolecules, influencing their structure and reactivity .

Comparison with Similar Compounds

Key Properties:

- Physical State : Yellow to orange crystalline powder .

- Melting Point : 131–132°C .

- Solubility: Insoluble in water but soluble in organic solvents like ethanol and acetone .

- Hygroscopicity : Requires storage in dry conditions to prevent moisture absorption .

Other Cerium(III) Salts

Key Differences :

- Redox Activity: Unlike CeCl₃ or Ce(NO₃)₃, Ce(III) acetylacetonate participates in redox processes due to its acetylacetonate ligands, which stabilize cerium in +3 oxidation state while enabling electron transfer .

- Solubility: Ce(III) acetylacetonate is uniquely suited for organic-phase reactions, unlike water-soluble CeCl₃ or Ce(NO₃)₃ .

Other Lanthanide Acetylacetonates

Key Differences :

- Luminescence : Eu(III) acetylacetonate is preferred for optoelectronics, whereas Ce(III) variants are redox-active and biologically interactive .

- Biological Activity : Ce(III) acetylacetonate uniquely modulates oxidative stress pathways, a property absent in Y(III) or Pr(III) analogs .

Cerium(IV) Compounds

Key Differences :

- Oxidation State : Ce(IV) compounds (e.g., CeO₂) are stronger oxidizers but less biocompatible than Ce(III) acetylacetonate .

- Complexation : Ce(IV) forms stable sulfate complexes (e.g., Ce(SO₄)₃²⁻) in acidic media, whereas Ce(III) acetylacetonate lacks this property .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.